molecular formula C16H15Br2N3O3 B7789121 (E)-N

(E)-N"-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide

Cat. No.: B7789121
M. Wt: 457.12 g/mol
InChI Key: KXZVPHGDSJNZRR-IFRROFPPSA-N
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Description

(E)-N-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes bromine atoms, hydroxyl groups, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide typically involves the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-(p-tolylamino)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as an antimicrobial agent due to the presence of bromine atoms and hydroxyl groups, which are known to enhance biological activity. It may also be explored for its anticancer properties, given the presence of the hydrazide moiety, which is known to interact with biological targets.

Industry

In industry, (E)-N-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The bromine atoms and hydroxyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3,5-Dichloro-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide
  • (E)-N-(3,5-Difluoro-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide
  • (E)-N-(3,5-Diiodo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide

Uniqueness

(E)-N-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance the compound’s reactivity and binding affinity in biological systems.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2N3O3/c1-9-2-4-11(5-3-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZVPHGDSJNZRR-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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